molecular formula C22H17ClFN5O B2449753 C22H17ClFN5O CAS No. 1790196-37-0

C22H17ClFN5O

Cat. No. B2449753
CAS RN: 1790196-37-0
M. Wt: 421.86
InChI Key: MAUGEFIAQBSPPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves understanding properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted based on the molecular structure of the compound .

Scientific Research Applications

Catalytic Behavior and Polymer Synthesis

A study on sodium 2-arylimino-8-quinolates explores their catalytic activities towards the ring-opening polymerization (ROP) of rac-lactide, demonstrating the potential of specific molecular structures in synthesizing polymers with broad molecular weight distributions. This research highlights the impact of substituent variation within the ligand frame on catalytic activities, indicating the nuanced role that molecular composition plays in catalytic efficiency and polymer properties (Zhang et al., 2016).

Advanced Materials and Covalent Frameworks

The development of covalent frameworks, such as C2N, demonstrates the utility of molecular engineering in creating materials with unique properties. These materials, ideal for applications in catalysis, environmental science, energy storage, and biotechnology, exemplify how specific molecular structures can lead to significant advancements in material science (Tian et al., 2020).

Heterogeneous Catalysts for C1 Chemistry

Research into metal-organic frameworks (MOFs) as heterogeneous catalysts for transforming CO, CO2, and CH4 into high-value-added chemicals illustrates the critical role of molecular design in addressing challenges related to energy sustainability and clean production of fuels and chemicals. This study underscores the potential of MOFs in catalyzing the conversion of inert C1 molecules, showcasing the intersection of molecular design with environmental and energy-related applications (Cui et al., 2019).

Mechanism of Action

This is typically used in the context of biological activity, such as how a drug interacts with the body. It involves understanding the biological target of the compound and how the compound affects the function of this target .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves understanding the current state of research on the compound and where future research might be headed. It could involve potential new synthesis methods, applications, or theoretical studies .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O/c1-14-17(23)6-4-8-19(14)26-22(30)20-21(15-9-11-25-12-10-15)29(28-27-20)13-16-5-2-3-7-18(16)24/h2-12H,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUGEFIAQBSPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C22H17ClFN5O

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